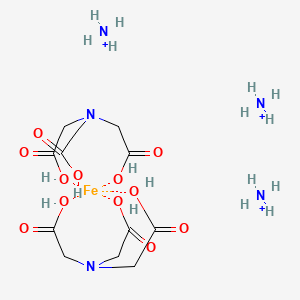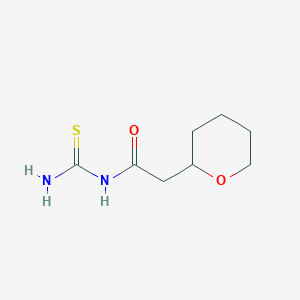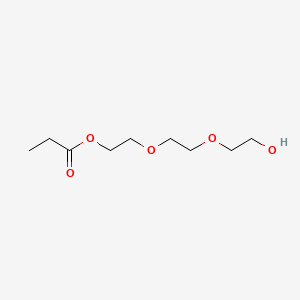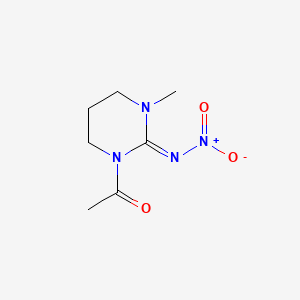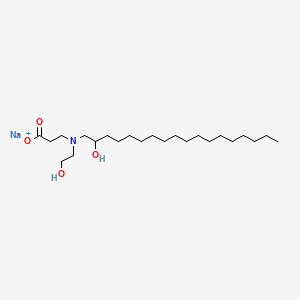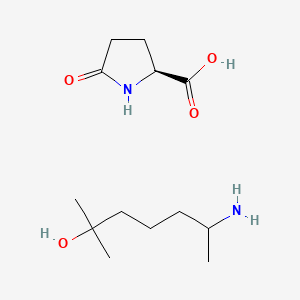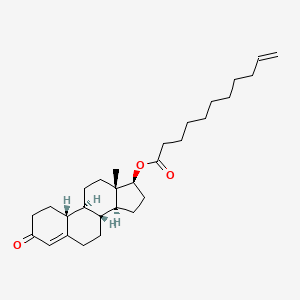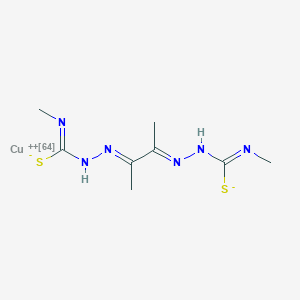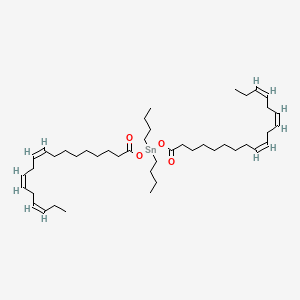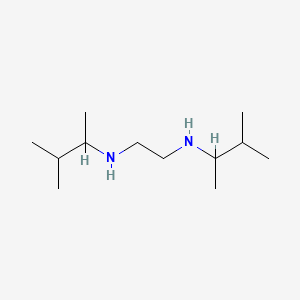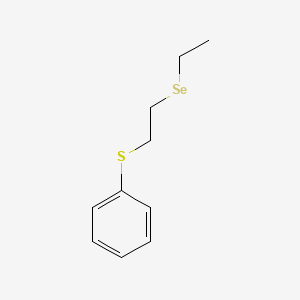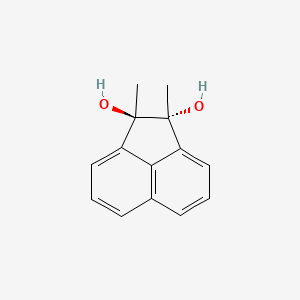
1,2-Acenaphthenediol, 1,2-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is a chemical compound with the molecular formula C14H14O2. It is a derivative of acenaphthene, featuring two hydroxyl groups (-OH) attached to the first and second carbon atoms of the acenaphthene ring system, along with two methyl groups (-CH3) at the same positions. This compound is known for its unique stereochemistry, as it exists in the cis-configuration, meaning the hydroxyl groups are on the same side of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- typically involves the hydroxylation of acenaphthene derivatives. One common method is the catalytic hydrogenation of acenaphthenequinone, followed by hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or acetone, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield acenaphthene derivatives with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or alkylated acenaphthene derivatives.
Scientific Research Applications
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Acenaphthenediol: Similar structure but without the methyl groups.
trans-1,2-Acenaphthenediol: Stereoisomer with hydroxyl groups on opposite sides.
Acenaphthenequinone: Oxidized form of acenaphthene with a quinone structure.
Uniqueness
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
6566-38-7 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3/t13-,14-/m1/s1 |
InChI Key |
QSDXRXVHRKLPHO-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@]1(C2=CC=CC3=C2C(=CC=C3)[C@@]1(C)O)O |
Canonical SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


